molecular formula C14H11N3O2 B12528129 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole

Cat. No.: B12528129
M. Wt: 253.26 g/mol
InChI Key: GVPHKKSTBFQYPF-UHFFFAOYSA-N
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Description

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole typically involves the nitration of 1-(pyridin-2-ylmethyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 5-amino-1-(pyridin-2-ylmethyl)-1H-indole.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It is employed in the design of probes and tools for studying biological processes at the molecular level.

    Industrial Applications: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The biological activity of 5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The indole and pyridine moieties can also engage in hydrogen bonding and π-π interactions with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-nitroindole: Lacks the pyridine moiety but shares the nitroindole structure.

    1-(pyridin-2-ylmethyl)-1H-indole: Lacks the nitro group but shares the indole-pyridine structure.

    5-nitro-1H-indole: Similar nitroindole structure without the pyridine moiety.

Uniqueness

5-nitro-1-(pyridin-2-ylmethyl)-1H-indole is unique due to the presence of both the nitro group and the pyridine moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and chemical biology .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

5-nitro-1-(pyridin-2-ylmethyl)indole

InChI

InChI=1S/C14H11N3O2/c18-17(19)13-4-5-14-11(9-13)6-8-16(14)10-12-3-1-2-7-15-12/h1-9H,10H2

InChI Key

GVPHKKSTBFQYPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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